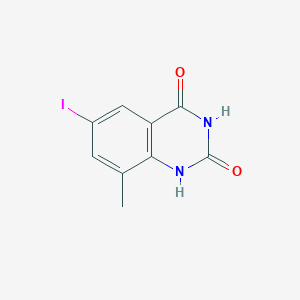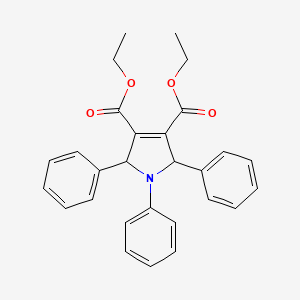![molecular formula C9H8N6O2S B12901990 N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88541-05-3](/img/structure/B12901990.png)
N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and guanidine moiety in the structure of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and an appropriate amine. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate. The intermediate product, 4-nitrophenylthiosemicarbazide, is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound .
Industrial Production Methods
Industrial production of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the thiadiazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group and guanidine moiety play crucial roles in the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)thiourea: Similar structure but contains a thiourea group instead of guanidine.
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)amine: Similar structure but contains an amine group instead of guanidine.
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)hydrazine: Similar structure but contains a hydrazine group instead of guanidine.
Uniqueness
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine is unique due to the presence of both the nitrophenyl group and guanidine moiety, which impart distinct chemical and biological properties
Propiedades
Número CAS |
88541-05-3 |
|---|---|
Fórmula molecular |
C9H8N6O2S |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
2-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)13-9-12-7(14-18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
Clave InChI |
GCIAXBYBBWFVKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




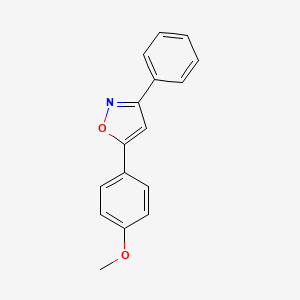
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
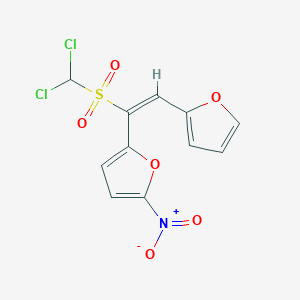
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)

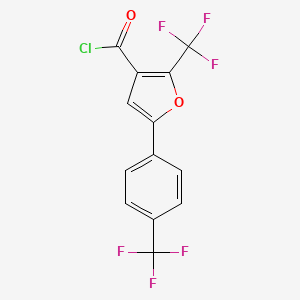
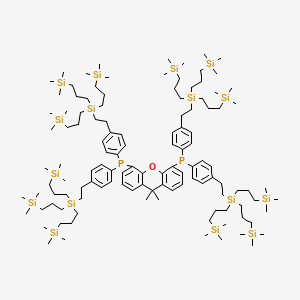
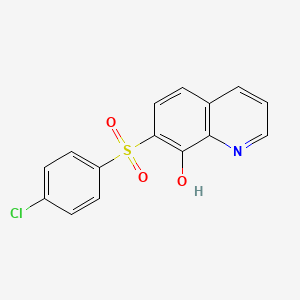
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

